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Compound of Interest |

2,3,5,6-Tetramethyl-N-(4-
Compound Name:

pyridinyl)benzamide
CAS No.: 739308-69-1
Cat. No.: B15367526

Get Quote

Executive Summary & Rationale

The Clinical & Agricultural Challenge: The rapid emergence of multidrug-resistant fungal
pathogens (e.g., Candida auris, azole-resistant Aspergillus fumigatus) has rendered standard
monotherapies increasingly ineffective. Traditional azoles target Lanosterol 14a-demethylase
(CYP51), but mutations in the ERG11 gene often compromise their binding affinity.

The Benzamide-Triazole Solution: This guide analyzes a novel class of hybrid antifungals:
Benzamide derivatives containing a triazole moiety. By fusing the robust ergosterol-inhibiting
capacity of the triazole ring with the pharmacokinetically favorable benzamide scaffold, these
derivatives exhibit a dual-mode of action—targeting both membrane integrity and mitochondrial
function—offering a superior resistance profile compared to legacy azoles like Fluconazole.

Chemical Architecture & Design Strategy

The structural logic behind these derivatives relies on pharmacophore hybridization. The
design typically involves three critical domains:
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¢ The Triazole Head: Binds to the heme iron of CYP51.

+ The Benzamide Tail: Provides lipophilicity and specific steric interactions within the
hydrophobic access channel of the enzyme.

+ The Linker: Often a hydroxy-substituted alkyl chain (e.g., 2-hydroxy-3,3-dimethylbutyl) that
mimics the transition state of lanosterol.

Structure-Activity Relationship (SAR) Landscape

The following diagram summarizes the critical substitution patterns that dictate antifungal
potency.
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Figure 1: SAR Optimization Map.Halogenation of the benzamide ring significantly enhances
lipophilicity and binding affinity, while electron-donating groups reduce efficacy.
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Comparative Performance Analysis

The following data compares specific benzamide-triazole derivatives (e.g., Compound 6h, TPB)
against industry standards (Fluconazole, Myclobutanil).

Table 1: Comparative Antifungal Potency (In Vitro)

Data synthesized from recent high-impact studies [1, 5].

Relative
Target .
Compound . Metric Value (pg/mL) Potency vs.
Organism
Standard
3.5x more potent
Compound 6h )
) Alternaria than
(Benzamide EC50 1.77 ]
) alternata Myclobutanil (6.
deriv.)[1]
[1][2]23)
Compound 6k Superior to
) Magnaporthe o ]
(Benzamide ) Inhibition % 97% Myclobutanil
_ grisea
deriv.)[1] (85%)
TPB o Significantly
] G. graminis )
(Benzamido- EC50 0.85 higher than
(Wheat Take-all) o
benzoate) Triadimefon
_ _ Ineffective
Fluconazole Candida albicans ]
_ MIC >64.0 (Resistance
(Standard) (Resistant) )
Baseline)
Benzimidazole- ) Superior to
] Candida glabrata  MIC 0.97 ]
Triazole 6b Voriconazole

Key Insight: Benzamide derivatives demonstrate a broader spectrum of activity, particularly
against phytopathogenic fungi where traditional azoles show reduced efficacy. The "Compound
6h" series specifically outperforms commercial fungicides in limiting mycelial growth.

Mechanism of Action: The Dual-Target Hypothesis
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Unlike standard azoles which act solely as fungistatic agents via CYP51 inhibition, advanced
benzamide derivatives (like TPB) exhibit a fungicidal dual-mechanism.

e Primary Target: Inhibition of Lanosterol 14a-demethylase (ERG11/CYP51), blocking
ergosterol biosynthesis.[3]

e Secondary Target: Disruption of Adenine Nucleotide Translocase (ANT) in mitochondria,
leading to ROS accumulation and ATP depletion.[4]
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Figure 2: Dual-Target Mechanism.Benzamide derivatives induce cell death via simultaneous
membrane failure and mitochondrial bioenergetic collapse.

Experimental Protocols

To validate the efficacy of these derivatives, the following self-validating protocols are
recommended.

Protocol A: Chemical Synthesis (General Amidation)

Objective: To couple the benzoyl chloride with the triazole-amine intermediate.

» Reagents: Substituted benzoyl chloride (1.0 eq), Triazole-amine intermediate (1.0 eq),
Triethylamine (TEA, 1.2 eq).

e Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
e Procedure:

Dissolve amine in DCM at 0°C.

[e]

o

Add TEA dropwise.

[¢]

Add benzoyl chloride slowly to prevent exotherm.

[¢]

Stir at Room Temperature (RT) for 4—6 hours.

[e]

Validation: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The disappearance
of the starting amine spot indicates completion.

 Purification: Wash with NaHCO3 (sat), dry over Na2S0O4, and recrystallize from Ethanol.

Protocol B: Broth Microdilution Assay (MIC
Determination)

Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Filamentous Fungi)

e Inoculum Prep: Adjust fungal suspension to
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to
CFU/mL in RPMI 1640 medium (buffered with MOPS).

» Plate Setup: Use 96-well flat-bottom plates.

 Dilution: Perform serial 2-fold dilutions of the benzamide derivative (Range: 64 pg/mL to
0.125 pg/mL).

o Control A: Growth Control (Media + Fungi + Solvent).
o Control B: Sterility Control (Media only).
o Standard: Fluconazole.[3][5][6][7]

e Incubation: 35°C for 24h (Candida) or 48h (Aspergillus).

e Readout: The MIC is the lowest concentration showing 100% inhibition (optically clear)
compared to the growth control.

Conclusion

Benzamide derivatives containing a triazole moiety represent a significant evolution in
antifungal pharmacochemistry.[1] By leveraging the ortho/para-halogenated benzamide
scaffold, researchers can achieve superior potency against resistant strains compared to
commercial standards. The identification of mitochondrial ANT as a secondary target for
derivatives like TPB suggests these compounds may bypass traditional CYP51-based
resistance mechanisms, making them prime candidates for next-generation fungicide
development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b15367526?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15367526?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

